Trimethyl(methylcyclopentadienyl)platinum(IV): A Comprehensive Technical Guide on Properties, Deposition Mechanisms, and Advanced Applications
Trimethyl(methylcyclopentadienyl)platinum(IV): A Comprehensive Technical Guide on Properties, Deposition Mechanisms, and Advanced Applications
Executive Summary
Trimethyl(methylcyclopentadienyl)platinum(IV), commonly abbreviated as MeCpPtMe₃ (CAS: 94442-22-5), is a highly volatile, organometallic Pt(IV) complex. While traditionally recognized as a premier precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) in microelectronics, its utility has rapidly expanded into catalysis, renewable energy, and biomedical engineering.
For materials scientists and drug development professionals, MeCpPtMe₃ offers a reliable pathway to synthesize highly uniform, sub-nanometer platinum nanoparticles. These nanostructures are critical for fabricating high-sensitivity electrochemical biosensors used in pharmacokinetic screening, as well as developing advanced electrode coatings for neural implants and solid acid fuel cells. This whitepaper dissects the chemical properties, decomposition thermodynamics, and field-proven protocols for utilizing MeCpPtMe₃ in high-precision applications.
Chemical and Physical Properties
The molecular architecture of MeCpPtMe₃—featuring a platinum(IV) center coordinated to a methylcyclopentadienyl ring and three methyl ligands—dictates its unique balance of ambient stability and high volatility[1]. The steric hindrance and electronic donation from the methyl groups prevent premature polymerization, ensuring the compound remains a low-melting solid that sublimes efficiently under vacuum[1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Formula | C₉H₁₆Pt (or C₅H₄CH₃Pt(CH₃)₃)[2] |
| Molecular Weight | 319.30 g/mol [3] |
| Physical State (at 23°C) | Pale yellow or off-white low-melting solid[4] |
| Melting Point | 29.5 °C – 31.5 °C[4] |
| Vapor Pressure | 0.053 Torr at 23 °C[5][6] |
| Theoretical Pt Content | ~60.50%[2] |
| Flash Point | 55 °C (Closed Cup) |
| Solubility | Soluble in organic solvents (toluene, hexane); insoluble in water[2][3] |
Causality Insight: The vapor pressure of 0.053 Torr at room temperature is the primary reason MeCpPtMe₃ is favored over other Pt precursors[5][6]. It allows for sufficient gas-phase transport into deposition chambers without requiring aggressive heating, thereby preventing thermal degradation in the precursor delivery lines.
Mechanisms of Decomposition
Understanding how MeCpPtMe₃ breaks down is critical for controlling the purity and morphology of the resulting platinum films. The decomposition pathway varies drastically depending on the energy source applied.
Thermal Decomposition (CVD/ALD)
In thermal ALD, MeCpPtMe₃ adsorbs onto the substrate and reacts with a co-reactant (typically O₂, O₃, or H₂ plasma). The primary reaction involves the oxidative combustion of the methyl and cyclopentadienyl ligands, releasing CO₂, H₂O, and CH₄[7]. When performed at optimized temperatures (150°C – 300°C), this yields highly pure, crystalline Pt nanoparticles.
Electron-Induced Decomposition (FEBID)
In Focused Electron Beam Induced Deposition (FEBID), incident electrons (e.g., 500 eV) directly interact with the adsorbed MeCpPtMe₃ molecules[6].
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The Problem: Electron irradiation successfully cleaves the Pt–CH₃ bonds, releasing methane and hydrogen, but it fails to fully volatilize the robust cyclopentadienyl ring[6][7]. This results in a deposit that is heavily contaminated with amorphous carbon (often <20% Pt content)[8].
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The Solution: To achieve pure metallic properties, a water-assisted purification step is required. Introducing H₂O vapor during or after electron irradiation generates reactive oxygen species that etch the carbon matrix as volatile COₓ, leaving behind a densely packed, pure Pt nanostructure[8].
Electron-induced decomposition pathway of MeCpPtMe3 in FEBID processes.
Applications in Biomedical Engineering & Advanced Materials
While MeCpPtMe₃ is fundamentally a materials science reagent, its downstream products are highly relevant to biomedical and pharmaceutical research.
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High-Sensitivity Biosensors for Drug Screening: MeCpPtMe₃ is used to deposit 1–2 nm Pt nanoparticles onto high-surface-area supports like TiO₂ nanotubes or carbon electrodes. These ultra-dispersed Pt nanoparticles drastically increase the electroactive surface area, enabling the real-time, high-sensitivity electrochemical detection of biomarkers, neurotransmitters, or active pharmaceutical ingredients (APIs) during drug development assays.
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Oncology and Pt(IV) Prodrug Research: The stability of the organometallic Pt(IV) center in MeCpPtMe₃ serves as a mechanistic model for researchers developing next-generation Pt(IV) prodrugs[7]. Unlike Pt(II) compounds (e.g., cisplatin), Pt(IV) complexes are kinetically inert, reducing off-target toxicity. Understanding the reduction pathways of MeCpPtMe₃ (from Pt(IV) to metallic Pt) aids in designing prodrugs that activate only within the reducing environment of a tumor microenvironment[7].
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Energy Systems: It is a standard precursor for fabricating hybrid anode catalysts for PEM fuel cells and solid acid fuel cells, offering exceptional stability and catalytic activity.
Experimental Protocol: ALD of Platinum Nanoparticles
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating Atomic Layer Deposition (ALD) workflow for synthesizing Pt nanoparticles using MeCpPtMe₃. This method utilizes O₂ plasma to ensure complete ligand combustion at lower temperatures, preventing nanoparticle agglomeration.
Step-by-Step Methodology
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Precursor Preparation: Load MeCpPtMe₃ into a stainless-steel bubbler. Heat the bubbler to 65°C to increase the vapor pressure, ensuring sufficient precursor flux. Heat the delivery lines to 80°C to prevent condensation.
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Substrate Preparation: Load the substrate (e.g., TiO₂ or silicon wafer) into the ALD reactor. Heat the reactor chamber to the deposition window (typically 250°C).
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MeCpPtMe₃ Pulse (Chemisorption): Introduce MeCpPtMe₃ vapor into the chamber for 2.0 seconds. The precursor will chemisorb onto the active sites of the substrate. Causality: The reaction is self-limiting; once all active sites are occupied, no further adsorption occurs, ensuring sub-nanometer thickness control.
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First Purge: Purge the chamber with ultra-high purity N₂ gas for 10.0 seconds to remove unreacted MeCpPtMe₃ and volatile byproducts.
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Co-reactant Pulse (Oxidation): Ignite an O₂ plasma (300 W) and pulse into the chamber for 5.0 seconds. The highly reactive oxygen radicals combust the methyl and cyclopentadienyl ligands.
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Second Purge: Purge the chamber with N₂ for 10.0 seconds to remove combustion byproducts (CO₂, H₂O).
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Validation: Monitor the mass change in real-time using an in situ Quartz Crystal Microbalance (QCM). A linear mass gain per cycle confirms a self-limiting ALD regime. Post-deposition, verify the chemical state of the Pt nanoparticles using X-ray Photoelectron Spectroscopy (XPS), ensuring the Pt 4f peaks align with metallic Pt (71.1 eV) rather than Pt(IV)[6].
Standard Atomic Layer Deposition (ALD) cycle for Pt nanoparticle synthesis.
Safety, Handling, and Storage
MeCpPtMe₃ is a highly hazardous substance and must be handled with strict adherence to safety protocols.
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Toxicity: It is classified under Acute Toxicity Category 1 (Oral) and Category 2 (Dermal). The hazard codes are H300 + H310 (Fatal if swallowed or in contact with skin) and H317 (May cause an allergic skin reaction). Platinum salt complexes can cause immediate hypersensitivity reactions known as "platinosis"[3].
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Storage: Store at 2–8 °C in an amber glass container under an inert atmosphere (argon or nitrogen) to prevent thermal and photolytic degradation[4].
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PPE Requirements: Handling requires full-face shields, impervious lightweight rubber gloves, and a Type P3 (EN 143) or NIOSH-certified powered air-purifying respirator (PAPR) due to the severe risks of inhalation and dermal absorption[3].
References
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PubChem (NIH) - Trimethyl(methylcyclopentadienyl) platinum(IV) | C9H17Pt-3 | CID 124219527 URL: [Link]
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ResearchGate - Electron induced dissociation of trimethyl (methylcyclopentadienyl) platinum (IV): Total cross section as a function of incident electron energy URL: [Link]
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Beilstein Journals - Electron-driven and thermal chemistry during water-assisted purification of platinum nanomaterials generated by electron beam induced deposition URL: [Link]
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Journal of Physical Chemistry C (via JHU) - Electron Induced Surface Reactions of the Organometallic Precursor Trimethyl(methylcyclopentadienyl)platinum(IV) URL:[Link]
Sources
- 1. CAS 94442-22-5: Trimethyl(methylcyclopentadienyl)platinum [cymitquimica.com]
- 2. Trimethyl (Methylcyclopentadienyl) Platinum (IV) Materials Bulk, Karstedt Catalyst | Betely [betelychina.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Trimethyl(methylcyclopentadienyl)platinum(IV) | 94442-22-5 | Benchchem [benchchem.com]
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